2-Bromo-4-hydroxybutyrophenone
Description
Significance of α-Bromoketones in Synthetic Chemistry
α-Bromoketones are organic compounds featuring a bromine atom on the carbon alpha to a ketone's carbonyl group. fiveable.me This specific arrangement confers significant reactivity, making them highly versatile building blocks in synthetic organic chemistry. researchgate.net The bromine atom is electron-withdrawing, which increases the electrophilicity of the adjacent α-carbon, rendering it susceptible to attack by nucleophiles in substitution reactions. fiveable.me This property is fundamental to their role in forming new carbon-carbon and carbon-heteroatom bonds.
These compounds are crucial intermediates for synthesizing biologically active molecules and various heterocyclic compounds. researchgate.netbeilstein-journals.org Their utility stems from their ability to undergo a variety of transformations:
Nucleophilic Substitution: The electrophilic α-carbon readily reacts with nucleophiles, allowing for the introduction of diverse functional groups. fiveable.me
Elimination Reactions: The presence of the bromine atom facilitates elimination reactions to form α,β-unsaturated carbonyl compounds, which are themselves important synthetic intermediates. fiveable.me
Favorskii Rearrangement: α-Haloketones can undergo this characteristic rearrangement in the presence of a base to yield carboxylic acid derivatives.
Heterocycle Synthesis: They are common precursors in the synthesis of heterocycles like thiazoles and other ring systems. scirp.org
The synthesis of α-bromoketones can be achieved through various methods, including the direct bromination of ketones using reagents like N-bromosuccinimide (NBS) or through the oxidative hydrolysis of bromoalkenes. researchgate.netbeilstein-journals.org
Table 1: Selected Synthesis Methods for α-Bromoketones
| Method | Reagents | Substrate | Key Features |
|---|---|---|---|
| Direct Bromination | H₂O₂-HBr aq system in dioxane | 1-Arylethanones | Rapid bromination, replaces two hydrogen atoms. organic-chemistry.org |
| Oxidative Halogenation | TiX₄ (X=Cl, Br) with H₂O₂ or MeCO₃H | 1,3-Dicarbonyl compounds | Efficient, uses sub-stoichiometric amounts of titanium halide. organic-chemistry.org |
| Reaction with Enol Borates | N-Bromosuccinimide (NBS) | Ketone enol triethyl borates | Efficient α-monobromination. researchgate.net |
| Hypervalent Iodine-Catalyzed Hydrolysis | Iodine(III) reagents | Bromoalkenes | Operationally simple, tolerates diverse substrates. beilstein-journals.org |
| One-Pot Synthesis from Alkynes | N,N-dibromo-p-toluenesulfonamide | Alkynes | High regioselectivity under ambient, metal-free conditions. organic-chemistry.org |
Overview of Butyrophenone (B1668137) Scaffolds in Chemical Research
The butyrophenone scaffold is a core structural motif found in numerous compounds, particularly within the domain of medicinal chemistry and pharmacology. ontosight.aiontosight.ai These derivatives are characterized by a phenyl group attached to a butanone chain. They have been extensively investigated for their therapeutic potential, most notably in the treatment of neurological and psychiatric disorders. ontosight.aiontosight.ai
The pharmacological activity of butyrophenone derivatives often stems from their interaction with various central nervous system (CNS) receptors, especially dopamine (B1211576) and serotonin (B10506) receptors. ontosight.ainih.gov The well-known antipsychotic drug haloperidol, for example, is a butyrophenone derivative whose therapeutic effects are linked to its potent binding to dopamine D₂ receptors. nih.gov
Research in this area often focuses on modifying the butyrophenone scaffold to fine-tune the pharmacological profile of the resulting molecules. ontosight.aiacs.org Structural alterations, such as adding substituents to the phenyl ring or modifying the side chain, can significantly impact a compound's receptor binding affinity, selectivity, and pharmacokinetic properties. ontosight.ainih.gov This makes the butyrophenone structure a valuable scaffold for designing new therapeutic agents with improved efficacy and better side-effect profiles. ontosight.ainih.gov
Research Context of 2-Bromo-4-hydroxybutyrophenone within Contemporary Chemical Science
This compound is a specific chemical entity that combines the structural features of both an α-bromoketone and a hydroxy-substituted butyrophenone. While extensive research focusing solely on this specific molecule is not widely prevalent in the surveyed literature, its structure places it at a compelling intersection of synthetic and medicinal chemistry.
The compound possesses the inherent reactivity of an α-bromoketone, making it a potential intermediate for further chemical synthesis. The bromine at the alpha position can serve as a leaving group in nucleophilic substitution reactions or participate in elimination reactions, allowing for the construction of more complex molecules. Simultaneously, the 4-hydroxybutyrophenone backbone is a scaffold of known interest in pharmacological research.
Given these features, this compound can be contextualized as a potential building block for creating novel, more elaborate butyrophenone derivatives. The hydroxyl group offers another site for chemical modification, such as etherification or esterification, further expanding its synthetic utility. Researchers could potentially use this compound as a starting material to develop new molecules targeted for evaluation in areas where butyrophenone scaffolds have shown promise, such as in the development of CNS-active agents.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 53903-58-5 | alfa-chemistry.com |
| Molecular Formula | C₁₀H₁₁BrO₂ | alfa-chemistry.com |
| Molecular Weight | 243.097 g/mol | alfa-chemistry.com |
| Synonyms | 2-bromo-1-(4-hydroxyphenyl)butan-1-one | alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53903-58-5 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11BrO2/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
SDCXNIRJNCWCQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCO)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCO)Br |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of 2 Bromo 4 Hydroxybutyrophenone
Systematic IUPAC Naming Conventions for Substituted Butyrophenones
The systematic naming of 2-Bromo-4-hydroxybutyrophenone follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.uk The foundation of the name is the parent structure, butyrophenone (B1668137), which itself is a common name for 1-phenylbutan-1-one. wikipedia.orgnih.gov
According to IUPAC nomenclature, the naming process for a substituted ketone involves identifying the longest carbon chain containing the carbonyl group and assigning it the suffix "-one". libretexts.orgkhanacademy.org In this case, the parent chain is a four-carbon chain (butane) with a ketone at the first carbon, hence "butan-1-one". unacademy.com This carbonyl carbon is also attached to a phenyl group.
For the specific compound , the following steps are applied:
Parent Structure Identification : The core structure is a butan-1-one with a phenyl ring attached to the carbonyl carbon (C1). This makes the base name 1-phenylbutan-1-one. nih.gov
Principal Functional Group : The ketone group is the principal functional group and is designated by the "-one" suffix. libretexts.org
Numbering the Chain : The carbon chain is numbered starting from the end nearest the principal functional group. Therefore, the carbonyl carbon is C1.
Identifying and Locating Substituents :
A hydroxyl group (-OH) is present on the phenyl ring. Its position is specified as para (p) or, more systematically, at the 4-position of the ring. This gives the name 1-(4-hydroxyphenyl)butan-1-one. nih.govnist.gov
A bromine atom (-Br) is attached to the second carbon of the butanone chain (C2).
Combining these elements, the preferred IUPAC name for the compound is 2-Bromo-1-(4-hydroxyphenyl)butan-1-one .
| Identifier | Value |
|---|---|
| Preferred IUPAC Name | 2-Bromo-1-(4-hydroxyphenyl)butan-1-one |
| Molecular Formula | C10H11BrO2 |
| CAS Number | 53903-58-5 |
Key Structural Features and Stereochemical Considerations
The structure of 2-Bromo-1-(4-hydroxyphenyl)butan-1-one contains several important features that dictate its chemical properties and spatial arrangement. The molecule is composed of a 4-hydroxyphenyl group, a carbonyl group, and a brominated butyl chain.
A critical aspect of this molecule's structure is the presence of a stereogenic center, also known as a chiral center. nptel.ac.in The second carbon atom (C2) of the butanone chain is bonded to four different substituents:
A hydrogen atom (-H)
A bromine atom (-Br)
A 4-hydroxybenzoyl group [-C(=O)-C6H4OH]
An ethyl group (-CH2CH3)
Due to this chiral center, the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers. libretexts.orglibretexts.org The absolute configuration of each enantiomer is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orguniroma1.itmyheplus.com
To assign the configuration, the substituents on the chiral center (C2) are ranked by atomic number:
-Br (highest priority, Z=35)
-C(=O)C6H4OH (priority is determined by the carbon atom, which is bonded to an oxygen)
-CH2CH3 (priority is determined by the carbon atom, which is bonded to another carbon)
-H (lowest priority, Z=1)
When the molecule is oriented with the lowest-priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (1→2→3) will trace either a clockwise or counter-clockwise path. A clockwise path designates the (R)-enantiomer, while a counter-clockwise path designates the (S)-enantiomer. vanderbilt.edu A typical chemical synthesis of this compound would result in a racemic mixture, which is an equal 1:1 ratio of the (R)- and (S)-enantiomers. vedantu.com
| Feature | Description |
|---|---|
| Principal Functional Groups | Ketone, Phenol (B47542) (Hydroxyl), Alkyl Halide (Bromo) |
| Chiral Center | Carbon-2 of the butanone chain |
| Stereoisomers | Exists as a pair of enantiomers: (R)- and (S)-2-Bromo-1-(4-hydroxyphenyl)butan-1-one |
| CIP Priority at C2 | -Br > -C(=O)PhOH > -CH2CH3 > -H |
Theoretical Approaches to Conformational Analysis
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. drugdesign.org As a flexible molecule, 2-Bromo-1-(4-hydroxyphenyl)butan-1-one can adopt numerous conformations, and understanding these is crucial for predicting its interactions and properties. ijpsr.com
The bond between the carbonyl carbon (C1) and the chiral carbon (C2).
The bond between the chiral carbon (C2) and the adjacent methylene (B1212753) carbon (C3).
The bond connecting the carbonyl carbon to the phenyl ring.
The stability of different conformers is influenced by a balance of steric hindrance (repulsion between bulky groups) and electronic effects (like dipole-dipole interactions). msu.edu For example, rotation around the C1-C2 bond will alter the spatial relationship between the large 4-hydroxybenzoyl group and the bromine atom, leading to conformers with varying degrees of steric strain.
Given the complexity of this flexible system, theoretical and computational methods are essential for a thorough conformational analysis. uq.edu.au These approaches are used to map the potential energy surface of the molecule as a function of its rotatable bonds. drugdesign.org
Molecular Mechanics (MM) : This method uses classical physics to estimate the energy of different conformers. It is computationally fast and suitable for an initial broad search of the conformational space.
Quantum Mechanics (QM) : These methods provide more accurate energy calculations. Ab initio and Density Functional Theory (DFT) are common QM approaches used to optimize the geometries of low-energy conformers found by MM and to calculate the energy barriers for rotation between them. ibm.com The goal is to identify the global energy minimum (the most stable conformer) and other low-energy local minima that may be significantly populated at room temperature. acs.orgnih.gov
Such computational studies can predict the most likely shapes of the molecule, providing insights into its rotational barriers and conformational preferences, which are fundamental to its behavior. nih.govelsevierpure.com
| Method | Application in Analysis |
|---|---|
| Molecular Mechanics (MM) | Initial screening of a wide range of possible conformations to identify low-energy candidates. |
| Density Functional Theory (DFT) | Accurate geometry optimization of stable conformers and calculation of relative energies and rotational barriers. |
| Potential Energy Surface (PES) Mapping | Visualizing the energy of the molecule as a function of one or more torsion angles to identify stable conformers (minima) and transition states (saddle points). |
Synthetic Methodologies for 2 Bromo 4 Hydroxybutyrophenone
Direct Bromination Approaches
Direct bromination focuses on introducing a bromine atom onto the alpha-carbon of the butyryl side chain of a 4-hydroxybutyrophenone precursor. The success of this approach hinges on controlling the reaction to favor side-chain bromination over aromatic ring bromination, a challenge posed by the activating nature of the hydroxyl group.
Electrophilic Bromination of Butyrophenone (B1668137) Precursors
The alpha-bromination of ketones is a well-established transformation that typically proceeds through an enol or enolate intermediate under either acidic or basic conditions. In an acidic medium, the ketone is protonated, facilitating enol formation, which then acts as a nucleophile to attack molecular bromine. This method is highly analogous to the well-documented bromination of similar structures like 4-hydroxyacetophenone.
For instance, the reaction of 4-hydroxyacetophenone with bromine in a suitable solvent is a common method for producing the corresponding α-bromo derivative. nih.govresearchgate.net One documented procedure involves dissolving 4-hydroxyacetophenone in chloroform (B151607), adding a catalytic amount of concentrated sulfuric acid, and then introducing bromine. nih.gov Another approach uses ether as the solvent for the reaction between 4-hydroxyacetophenone and bromine at low temperatures. The use of alternative brominating agents such as pyridine (B92270) hydrobromide perbromide in acetic acid has also been demonstrated to be effective for the α-bromination of various acetophenone (B1666503) derivatives, offering a safer alternative to liquid bromine. nih.gov These methodologies are directly applicable to the synthesis of 2-Bromo-4-hydroxybutyrophenone from 4-hydroxybutyrophenone.
| Starting Material | Brominating Agent | Solvent/Catalyst | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxyacetophenone | Bromine (Br₂) | Chloroform / H₂SO₄ | Stirring for 5 hours at 338 K | 81% | researchgate.net |
| 4-Hydroxyacetophenone | Bromine (Br₂) | Ether | 0°C for 1 hour | ~60% | |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90°C | 85% | nih.gov |
| 4'-Methylpropiophenone | Bromine (Br₂) | Chloroform / AlCl₃ | Cooling with ice bath, then overnight at ambient temp | Not specified | prepchem.com |
Radical Bromination Pathways
Radical bromination offers an alternative mechanism for halogenating organic compounds. This process typically involves the use of a radical initiator, such as light (hν) or a chemical initiator, to generate bromine radicals from Br₂ or N-bromosuccinimide (NBS). youtube.com These radicals can then abstract a hydrogen atom from the substrate to form a carbon-centered radical, which subsequently reacts with a bromine source to form the bromoalkane.
The selectivity of radical bromination is dictated by the stability of the resulting carbon radical, with tertiary positions being more favored than secondary, and secondary more than primary. youtube.com In the context of 4-hydroxybutyrophenone, radical bromination would compete at various positions along the butyl chain. While this method is effective for alkanes, achieving selective bromination at the alpha-position of a ketone via a radical pathway is less common and generally less efficient than electrophilic methods. The presence of the carbonyl group and the aromatic ring can influence the radical stability, but electrophilic bromination via the enol is typically the more controlled and higher-yielding approach for α-keto bromination.
Synthesis via Carbon-Carbon Bond Formation Strategies
An alternative to direct bromination involves first constructing the 4-hydroxybutyrophenone skeleton and then performing the bromination step. This strategy allows for greater flexibility and control over the introduction of functional groups.
Friedel-Crafts Acylation Followed by Bromination
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comorganic-chemistry.org To synthesize 4-hydroxybutyrophenone, one could theoretically use phenol (B47542) and an acylating agent like butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, the free hydroxyl group of phenol can complicate the reaction by coordinating with the Lewis acid and being a strongly activating ortho-, para-director, potentially leading to side products.
A more refined and common approach involves using a phenol with a protected hydroxyl group, such as anisole (B1667542) (methoxybenzene). google.com Anisole can undergo Friedel-Crafts acylation with butyryl chloride and AlCl₃ to selectively form 4-methoxybutyrophenone. google.com This intermediate, with the hydroxyl group protected as a methyl ether, can then be subjected to α-bromination as described previously. guidechem.com The final step is the deprotection (cleavage) of the methyl ether to reveal the phenolic hydroxyl group, yielding the target compound, this compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Alkoxybenzene (Anisole) | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Low temperature (-5 to 10°C) | p-Alkoxyacetophenone | google.com |
| General Arene | Acyl Chloride or Anhydride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Stoichiometric amount of catalyst required | Aryl Ketone | organic-chemistry.org |
Alkylation/Acylation Routes to the Butyrophenone Backbone
Beyond the standard Friedel-Crafts acylation, other methods can form the 4-hydroxybutyrophenone backbone. The Fries rearrangement, for example, involves the rearrangement of a phenolic ester (like phenyl butyrate) to a hydroxy aryl ketone, typically promoted by a Lewis acid. This intramolecular reaction can yield a mixture of ortho and para isomers, from which the desired 4-hydroxybutyrophenone would need to be separated. Another classical method is the Houben-Hoesch reaction, where a nitrile (butyronitrile) reacts with a sufficiently activated phenol in the presence of a Lewis acid and HCl to form a ketimine, which is then hydrolyzed to the corresponding ketone. These routes are generally less direct and less commonly employed for this specific target compared to the Friedel-Crafts acylation of phenol or a protected derivative.
Hydroxy Group Installation and Protection/Deprotection Strategies
The phenolic hydroxyl group is a critical functionality that significantly influences the synthetic strategy for this compound. Its installation is typically inherent in the choice of starting material, such as phenol or anisole. However, its high reactivity, particularly its ability to direct electrophilic attack to the aromatic ring, often necessitates a protection/deprotection sequence. cem.comnih.gov
Attempting to directly brominate 4-hydroxybutyrophenone can lead to electrophilic substitution on the aromatic ring at the positions ortho to the hydroxyl group, in competition with the desired α-bromination of the ketone. cbijournal.com To circumvent this, the hydroxyl group is temporarily masked with a protecting group. Ethers, such as the methyl or benzyl (B1604629) ether, are common choices for protecting phenols. stackexchange.comresearchgate.net
The synthesis of 2-Bromo-4'-methoxyacetophenone, an analog of the protected intermediate, demonstrates this strategy's viability. guidechem.com In this pathway, the hydroxyl group of 4-hydroxybutyrophenone is first converted to a methyl ether to give 4-methoxybutyrophenone. This protected compound is then subjected to α-bromination. The final step is the cleavage of the ether to unmask the hydroxyl group. A particularly effective reagent for cleaving phenolic methyl ethers under mild conditions is boron tribromide (BBr₃). stackexchange.com This protection-bromination-deprotection sequence provides a reliable and regioselective route to the final product.
| Protecting Group | Protection Reagent Example | Deprotection Reagent/Condition | Reference |
|---|---|---|---|
| Methyl (Me) | Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI) | Boron tribromide (BBr₃) or strong acid (e.g., HBr, HI) | stackexchange.com |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | nih.gov |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Fluoride source (e.g., TBAF) | cem.com |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride (BsCl) | Pulverized KOH in hot toluene | researchgate.net |
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound presents significant challenges in terms of chemoselectivity and regioselectivity. The molecule contains two primary sites susceptible to electrophilic bromination: the activated aromatic ring and the α-carbon of the butyrophenone side chain. Furthermore, the presence of a phenolic hydroxyl group, which is an activating ortho-, para-director, complicates the selective bromination at the desired α-position.
Achieving the target structure requires precise control over reaction conditions to favor α-bromination over aromatic ring bromination. The primary synthetic challenge lies in directing the bromine atom exclusively to the carbon adjacent to the carbonyl group, avoiding substitution on the electron-rich phenyl ring.
Research into the synthesis of analogous compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone (2-bromo-4'-hydroxyacetophenone), provides insight into the methodologies that can be adapted to control these selective processes. The principles governing the selective bromination of these related ketones are directly applicable to 4-hydroxybutyrophenone.
Key factors influencing chemo- and regioselectivity include the choice of brominating agent, solvent, temperature, and the use of catalysts. For instance, the direct bromination of 4-hydroxyacetophenone with elemental bromine can be guided to the α-position by conducting the reaction in specific solvents and under controlled temperatures. One documented method involves dissolving 4-hydroxyacetophenone in chloroform at 338 K, adding concentrated sulfuric acid, and then introducing bromine. nih.gov This procedure yields the desired α-brominated product by protonating the carbonyl oxygen, which increases the acidity of the α-protons and facilitates enolization, thereby directing bromination to the side chain rather than the aromatic ring.
Alternative brominating systems have been developed to enhance selectivity and yield while minimizing the use of harsh reagents. The use of copper(II) bromide (CuBr₂) as a brominating agent in a solvent mixture like ethyl acetate (B1210297) and chloroform has been shown to be effective for the α-bromination of related ketones, such as p-methoxyacetophenone. guidechem.com This method often proceeds under reflux conditions and can offer high yields. guidechem.com Another approach involves using bromine in acetic acid, which can also favor α-bromination under reflux conditions. chemicalbook.com
The data below, derived from the synthesis of the closely related 2-bromo-4'-hydroxyacetophenone, illustrates how different reaction parameters can be manipulated to achieve regioselective α-bromination.
Table 1: Reaction Conditions for the Regioselective α-Bromination of 4'-Hydroxyacetophenone
| Brominating Agent | Solvent | Catalyst / Additive | Temperature | Reaction Time | Yield | Reference |
| Bromine | Chloroform | Sulfuric Acid | 338 K | 5 hours | Not Specified | nih.gov |
| Bromine | Acetic Acid | None | Reflux | 2 hours | 61% | chemicalbook.com |
| Bromine | Diethyl Ether | None | 0 °C | 1 hour | High (unspecified) |
These examples underscore the critical role of reaction engineering in overcoming the inherent chemo- and regioselectivity challenges in the synthesis of α-bromo-hydroxy-aryl ketones. The selection of a non-polar solvent like chloroform or ether, coupled with controlled temperature, can suppress the ionization of the phenolic hydroxyl group and reduce the nucleophilicity of the aromatic ring, thereby favoring the desired α-bromination pathway. The application of these principles is essential for the successful synthesis of this compound.
Chemical Reactivity and Transformation of 2 Bromo 4 Hydroxybutyrophenone
Reactivity of the α-Bromo-Ketone Moiety
The presence of a bromine atom on the carbon adjacent (in the α-position) to the carbonyl group makes this part of the molecule highly reactive. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles, while also acidifying the α-protons, which can lead to rearrangements or eliminations under basic conditions.
The carbon atom bonded to the bromine is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion, a good leaving group. This reaction typically proceeds via an SN2 mechanism. chemguide.co.ukchemguide.co.uk The versatility of this reaction allows for the introduction of a wide array of functional groups at the α-position. up.ac.zacymitquimica.com
Computational studies on similar α-haloketones, such as α-bromoacetophenone, provide insight into the energetics and driving forces of these reactions, confirming the feasibility of substitution with common nucleophiles. up.ac.za The reaction is fundamental in synthetic chemistry for creating new carbon-heteroatom or carbon-carbon bonds. acs.org
| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2,4-Dihydroxybutyrophenone | α-Hydroxy Ketone |
| Alkoxide (RO⁻) | Sodium Methoxide | 2-Methoxy-4-hydroxybutyrophenone | α-Alkoxy Ketone |
| Amine (RNH₂) | Ammonia, Primary Amines | 2-Amino-4-hydroxybutyrophenone | α-Amino Ketone |
| Thiolate (RS⁻) | Sodium Thiophenolate | 4-Hydroxy-2-(phenylthio)butyrophenone | α-Thioether Ketone |
| Cyanide (CN⁻) | Sodium Cyanide | 2-Cyano-4-hydroxybutyrophenone | α-Cyano Ketone |
When 2-Bromo-4-hydroxybutyrophenone is treated with a strong, non-nucleophilic, or sterically hindered base, an elimination reaction can occur. youtube.comucsb.edu This process, typically following an E2 mechanism, involves the abstraction of a proton from the β-carbon (the carbon adjacent to the α-carbon) and the simultaneous expulsion of the bromide ion. youtube.comlibretexts.org The result is the formation of a double bond, yielding an α,β-unsaturated ketone. libretexts.org This dehydrobromination is a valuable method for synthesizing conjugated systems. libretexts.org
| Base | Product | Reaction Type |
| Potassium tert-butoxide | 4-Hydroxy-1-phenylbut-2-en-1-one | E2 Elimination |
| Pyridine (B92270) (with heat) | 4-Hydroxy-1-phenylbut-2-en-1-one | E2 Elimination |
| Diazabicycloundecene (DBU) | 4-Hydroxy-1-phenylbut-2-en-1-one | E2 Elimination |
In the presence of a strong base, particularly alkoxides or hydroxides, α-halo ketones that possess an enolizable proton can undergo the Favorskii rearrangement. nrochemistry.compurechemistry.orgwikipedia.org The reaction is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate after the base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl). wikipedia.org This intermediate is then attacked by a nucleophile (such as the hydroxide or alkoxide base), leading to the opening of the strained ring and the formation of a carboxylic acid or ester derivative with a rearranged carbon skeleton. purechemistry.orgstudy.comcore.ac.uk
For this compound, the reaction with a base like sodium hydroxide would be expected to yield a derivative of 3-hydroxy-4-phenylbutanoic acid.
| Base/Nucleophile | Intermediate | Final Product |
| Sodium Hydroxide (NaOH) | Cyclopropanone derivative | 3-Hydroxy-4-phenylbutanoic acid derivative |
| Sodium Methoxide (NaOMe) | Cyclopropanone derivative | Methyl 3-hydroxy-4-phenylbutanoate derivative |
Transformations of the Aromatic Ring
The aromatic ring of this compound contains two substituents: a hydroxyl (-OH) group and an acyl (-COC₃H₆Br) group. Their electronic properties govern the ring's reactivity towards further substitution.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgyoutube.com The position of this new substituent is determined by the directing effects of the groups already present. unizin.orglibretexts.org
Hydroxyl (-OH) group: This is a strongly activating group, meaning it makes the ring more reactive than benzene. unizin.org It directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 1, respectively, relative to the -OH group at position 4). cognitoedu.orgsavemyexams.com
Acyl (-COR) group: This is a deactivating group, making the ring less reactive. It directs incoming electrophiles to the meta position (position 3 and 5, relative to the acyl group at position 1). unizin.orgorganicchemistrytutor.com
In this molecule, both groups direct to the same positions (3 and 5). The hydroxyl group is a powerful activating group, and its influence will dominate, strongly favoring substitution at the positions ortho to it. makingmolecules.com
| Reaction | Reagents | Electrophile (E⁺) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)butan-1-one |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-(3-bromo-4-hydroxyphenyl)butan-1-one |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(1-Bromo-4-oxobutan-4-yl)-5-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-Acetyl-4-hydroxyphenyl)-2-bromobutan-1-one |
While the molecule itself does not possess a halogen on the aromatic ring suitable for direct cross-coupling, the phenolic hydroxyl group can be readily converted into a triflate (-OTf) group. Aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions.
Suzuki Reaction: This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid) with an aryl halide or triflate, catalyzed by a palladium complex. youtube.comlibretexts.orgyoutube.com Converting the hydroxyl group to a triflate would allow 2-Bromo-4-triflyloxybutyrophenone to be coupled with various aryl or vinyl boronic acids. researchgate.net
| Boronic Acid Partner | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-1-(biphenyl-4-yl)butan-1-one |
| Vinylboronic acid | Pd(OAc)₂, K₃PO₄ | 2-Bromo-1-(4-vinylphenyl)butan-1-one |
| Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 2-Bromo-1-(4-(thiophen-2-yl)phenyl)butan-1-one |
Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The aryl triflate derived from this compound could be used to introduce alkenyl substituents onto the aromatic ring. mdpi.comnih.gov
| Alkene Partner | Catalyst System | Product |
| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Bromo-1-(4-styrylphenyl)butan-1-one (E-isomer) |
| Ethyl acrylate | PdCl₂, K₂CO₃ | Ethyl (E)-3-(4-(2-bromobutanoyl)phenyl)acrylate |
| 1-Hexene | Pd(PPh₃)₄, NaOAc | 2-Bromo-1-(4-(hex-1-en-1-yl)phenyl)butan-1-one (E-isomer) |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is a versatile site for chemical modification. Its reactivity is influenced by the presence of the adjacent ketone and the bromine atom, which can affect reaction conditions and selectivity.
Etherification:
The conversion of the hydroxyl group in this compound to an ether can be achieved through several established methods. The Williamson ether synthesis, a common approach, would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
A plausible reaction scheme is as follows:
Step 1: Deprotonation. The alcohol is treated with a strong base, such as sodium hydride (NaH) or a sodium alkoxide, to form the corresponding alkoxide.
Step 2: Nucleophilic Substitution. The resulting alkoxide, a potent nucleophile, then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether.
The choice of base and solvent is crucial to avoid competing elimination reactions, especially given the presence of the bromine atom on the adjacent carbon, which could potentially undergo elimination under strongly basic conditions.
Table 1: Potential Etherification Reactions of this compound
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-Bromo-4-methoxybutyrophenone | Williamson Ether Synthesis |
| Potassium tert-butoxide | Ethyl Bromide (CH₃CH₂Br) | 2-Bromo-4-ethoxybutyrophenone | Williamson Ether Synthesis |
Esterification:
Esterification of the secondary hydroxyl group can be readily accomplished by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640).
Fischer-Speier Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.
Reaction with Acyl Chlorides or Anhydrides: A more efficient and generally irreversible method involves the use of a more reactive acylating agent. The reaction with an acyl chloride or acid anhydride is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).
Table 2: Potential Esterification Reactions of this compound
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| Acetic Anhydride | Pyridine | 2-Bromo-4-acetoxybutyrophenone | Acylation |
| Benzoyl Chloride | Triethylamine | 2-Bromo-4-benzoyloxybutyrophenone | Acylation |
| Acetic Acid | Sulfuric Acid (catalyst) | 2-Bromo-4-acetoxybutyrophenone | Fischer-Speier Esterification |
Oxidation:
The secondary hydroxyl group in this compound can be oxidized to a ketone. This transformation would result in the formation of a 1,3-diketone derivative. A variety of oxidizing agents can be employed for this purpose.
Common oxidizing agents for secondary alcohols include:
Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org PCC is a milder reagent and is often used when other sensitive functional groups are present.
Dess-Martin Periodinane (DMP): This is a mild and selective oxidizing agent that can be used under neutral conditions.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions.
The presence of the existing ketone and the bromine atom would need to be considered when selecting the oxidizing agent and reaction conditions to avoid unwanted side reactions.
Reduction:
While the focus is on the hydroxyl group, it is important to note that the ketone functionality is also susceptible to reduction. Selective reduction of the ketone in the presence of the hydroxyl group, or the simultaneous reduction of both, can be achieved using different reducing agents. However, for reactions involving the hydroxyl group itself, reduction is not a typical transformation unless it is part of a broader reaction scheme, for instance, a deoxygenation reaction, which is beyond the scope of this section.
Stereochemical Outcomes of Reactions
Assuming that this compound is a chiral molecule (with the stereocenter at the carbon bearing the hydroxyl group), any reaction at this center can have significant stereochemical implications.
If the starting material is a single enantiomer, the stereochemical outcome of the reaction will depend on the mechanism.
Reactions with Inversion of Configuration: Reactions that proceed through a backside nucleophilic attack (SN2 mechanism), such as the Williamson ether synthesis or esterification with an acyl halide where the hydroxyl group is first converted to a better leaving group, would likely lead to an inversion of the stereocenter's configuration.
Reactions with Retention of Configuration: Reactions where the C-O bond of the alcohol is not broken during the transformation, such as the formation of a sulfonate ester followed by nucleophilic substitution, can proceed with retention of configuration at the chiral center.
Racemization: If the reaction proceeds through a planar intermediate, such as a carbocation, racemization at the stereocenter is expected. This is less likely for the reactions discussed under typical conditions but could occur under strongly acidic or forcing conditions.
The diastereoselectivity of reactions becomes relevant if a new stereocenter is formed. For instance, the reduction of the ketone in a chiral molecule of this compound would lead to the formation of a second chiral center, resulting in a mixture of diastereomers. The ratio of these diastereomers would be influenced by the steric hindrance and electronic effects of the existing chiral center and the reagents used.
Derivatization and Analog Synthesis from 2 Bromo 4 Hydroxybutyrophenone
Design Principles for Structural Modification
The structural modification of 2-Bromo-4'-hydroxyacetophenone is guided by the desire to synthesize new chemical entities with specific properties. The design principles for its derivatization are centered on the strategic manipulation of its inherent functional groups.
The α-Bromoketone Moiety : This is the most prominent feature for derivatization. The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This reactivity is the foundation for constructing numerous heterocyclic rings. For instance, reaction with nitrogen nucleophiles (like amines or hydrazines), sulfur nucleophiles (like thiourea), or oxygen nucleophiles can lead to the formation of imidazoles, thiazoles, and furans, respectively. This α-bromoacetophenone moiety is also known to act as a covalent inhibitor of protein tyrosine phosphatases (PTPs) by alkylating a critical cysteine residue in the enzyme's active site. chemicalbook.com
The Phenolic Hydroxyl Group : The -OH group is a key site for modification to alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. It can be readily alkylated or acylated. For example, O-alkylation with various alkyl halides under basic conditions can introduce new side chains, a common strategy in the synthesis of chalcone (B49325) derivatives to explore structure-activity relationships. mdpi.com
The Ketone Carbonyl Group : The ketone functionality is a handle for carbon-carbon bond formation. Its most common application is in condensation reactions, particularly the Claisen-Schmidt condensation with aromatic aldehydes. nih.gov This reaction elongates the carbon skeleton and introduces an α,β-unsaturated ketone system, forming the core structure of chalcones.
By combining reactions at these different sites, a combinatorial approach can be applied to generate large libraries of compounds from a single, readily available starting material.
Synthesis of Chalcone Analogs and Related α,β-Unsaturated Ketones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic targets. The primary method for their synthesis is the Claisen-Schmidt condensation. nih.govnih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde.
In a typical synthesis using a related starting material like 4-hydroxyacetophenone, the acetophenone is dissolved in a solvent such as ethanol, and an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) is added. researchgate.net An appropriate benzaldehyde (B42025) derivative is then added to the mixture, which is stirred at room temperature for an extended period, often up to 48 hours, to yield the chalcone. researchgate.net Modern techniques, such as ultrasound and microwave irradiation, have been employed to accelerate the reaction, often leading to higher yields in significantly shorter times. mdpi.comuns.ac.id
When starting with 2-Bromo-4'-hydroxyacetophenone, the phenolic hydroxyl group is often protected prior to the condensation to prevent side reactions, though reactions can sometimes proceed without protection. The resulting chalcone will retain the α-bromo-ketone functionality if the bromine is not lost during the reaction, or the bromo-substituent can be introduced at a different stage. These chalcones serve as precursors for other flavonoids, such as flavanones. nih.gov
The diversity of chalcone analogs stems from the wide variety of commercially available substituted benzaldehydes that can be used in the condensation reaction.
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation This table illustrates the general reaction scheme with 4-hydroxyacetophenone as a representative ketone.
| Starting Ketone | Aldehyde | Resulting Chalcone Name | Reference |
| 4-Hydroxyacetophenone | p-Anisaldehyde | (E)-4'-Hydroxy-4-methoxychalcone | researchgate.net |
| 4-Hydroxyacetophenone | Veratraldehyde | (E)-4'-Hydroxy-3,4-dimethoxychalcone | researchgate.net |
| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-4'-Hydroxy-4-chlorochalcone | researchgate.net |
| 2',4'-Dihydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-2',4'-Dihydroxy-4-chlorochalcone | researchgate.net |
Preparation of Heterocyclic Compounds Incorporating the Butyrophenone (B1668137) Scaffold
The α-bromoketone functionality of 2-Bromo-4'-hydroxyacetophenone is a powerful tool for the synthesis of a wide range of heterocyclic compounds. The general strategy involves the reaction of the bifunctional α-bromoketone with another bifunctional reagent, leading to a cyclization reaction.
Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic method that can be applied here. The reaction of 2-Bromo-4'-hydroxyacetophenone with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(4-hydroxyphenyl)thiazole ring system. This reaction pathway is fundamental in the synthesis of many biologically active thiazole derivatives. uobaghdad.edu.iq
Pyridazines and Triazines : Reaction of the α-bromoketone with hydrazide derivatives can yield various nitrogen-containing heterocycles. For example, reacting an ω-bromoacetophenone with cyanoacetylhydrazine is a key step in the synthesis of precursors that can be further cyclized into pyridazine (B1198779) and 1,2,4-triazine (B1199460) derivatives. mdpi.com The initial reaction forms a hydrazone, which then undergoes further reactions and cyclizations. mdpi.com
Imidazoles : Substituted imidazoles can be prepared by reacting the α-bromoketone with an amidine. The reaction proceeds by initial N-alkylation of the amidine followed by cyclization and dehydration to form the imidazole (B134444) ring.
These synthetic routes demonstrate how the acetophenone scaffold can be readily incorporated into more complex heterocyclic frameworks, which are prevalent in medicinal chemistry.
Formation of Polyketide Mimics and Complex Molecular Architectures
Polyketides are a large and structurally diverse class of natural products synthesized by modular enzymes known as polyketide synthases (PKSs). nih.gov Studying these enzymatic assembly lines is challenging due to the high reactivity and instability of the natural poly-β-ketone substrates. nih.gov To overcome this, chemists design and synthesize stable mimics of PKS substrates and intermediates. These "chemical probes" are used to investigate enzyme-substrate binding, stereocontrol, and reaction mechanisms. nih.gov
The design of these mimics often involves strategic replacements of unstable functionalities. For example:
The highly reactive thioester linkage to the acyl carrier protein (ACP) is often replaced with a more stable N-acetylcysteamine (NAC) thioester. nih.gov
The poly-β-ketone chain itself, which is prone to degradation, can be replaced with more stable isosteres. One innovative approach uses oxetanes (four-membered cyclic ethers) as bioisosteres for the β-carbonyl groups, creating inert polyketide surrogates that can be used for structural studies of PKS-substrate complexes. nih.gov
While 2-Bromo-4'-hydroxyacetophenone is not a polyketide itself, its structural features make it a potential building block for creating more complex molecules that could function as probes for PKS domains or other enzymes. The aromatic core can serve as an anchor or a recognition element. The reactive bromo- group and the hydroxyl group provide two distinct chemical handles for attaching the phenone unit to other synthetic fragments, potentially building up larger architectures that mimic portions of complex natural products. This allows for the construction of novel molecular probes designed to interact with specific biological targets.
Insufficient Information Available for 2-Bromo-4-hydroxybutyrophenone
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific, detailed information available in the public domain regarding the chemical compound this compound and its role as a synthetic intermediate. While the compound is listed in chemical databases with the CAS Number 53903-58-5, substantive research findings detailing its applications in advanced organic syntheses, medicinal chemistry, or the agrochemical and fine chemical industries could not be located.
The initial investigation revealed mentions of the compound in catalogs and as a related substance to other butyrophenone derivatives. However, no in-depth studies, reaction protocols, or specific examples of its use as a precursor for the development of novel molecules were found. Consequently, the construction of a thorough and scientifically accurate article adhering to the requested outline is not feasible at this time.
Detailed research findings, which are a mandatory inclusion for the requested article, are absent from the available resources. Without this foundational information, any attempt to generate content for the specified sections on its role as a precursor, a building block in medicinal chemistry, or an intermediate in agrochemical and fine chemical production would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, this report concludes that there is insufficient data to create the requested article on this compound.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure. For 2-Bromo-4-hydroxybutyrophenone, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed.
¹H NMR Spectroscopy: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the methine proton adjacent to the bromine atom, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The phenolic hydroxyl proton would also be observable, though its chemical shift can be variable.
¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. The spectrum would show separate signals for the carbonyl carbon, the carbon bonded to bromine, the aromatic carbons (with distinct signals for those substituted with the hydroxyl and acyl groups), and the carbons of the butyryl chain.
The expected NMR data, based on the compound's structure, is summarized below.
| Expected ¹H NMR Data for this compound | |
| Assignment | Expected Chemical Shift (ppm) |
| Aromatic protons (ortho to carbonyl) | Doublet |
| Aromatic protons (ortho to hydroxyl) | Doublet |
| Methine proton (-CHBr-) | Triplet |
| Methylene protons (-CH₂-) | Sextet |
| Methyl protons (-CH₃) | Triplet |
| Phenolic proton (-OH) | Broad singlet |
| Expected ¹³C NMR Data for this compound | |
| Assignment | Expected Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | ~190-200 |
| Aromatic carbon (C-OH) | ~160-165 |
| Aromatic carbons (CH) | ~115-135 |
| Aromatic carbon (C-C=O) | ~125-130 |
| Methine carbon (CHBr) | ~45-55 |
| Methylene carbon (CH₂) | ~25-35 |
| Methyl carbon (CH₃) | ~10-15 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong, sharp peak would indicate the carbonyl (C=O) stretch of the ketone. A broad band in the higher wavenumber region would correspond to the O-H stretch of the phenol (B47542) group. The C-Br bond would exhibit a characteristic absorption in the fingerprint region.
Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, particularly for the aromatic ring vibrations and the carbon backbone of the butyryl chain.
| Expected Vibrational Spectroscopy Data for this compound | |
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Phenol O-H stretch | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| Ketone C=O stretch | 1670-1690 |
| Aromatic C=C stretch | 1450-1600 |
| C-Br stretch | 500-650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₀H₁₁BrO₂), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
The mass spectrum would display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (m/z). Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage adjacent to the carbonyl group (alpha-cleavage), providing further structural verification.
| Expected Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M]⁺ (with ⁷⁹Br) | 241.99 |
| [M]⁺ (with ⁸¹Br) | 243.99 |
| [M-Br]⁺ | 163.07 |
| [C₇H₅O₂]⁺ (hydroxyphenacylium ion) | 121.03 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography could be employed for the definitive determination of its three-dimensional solid-state structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The analysis would reveal the exact conformation of the butyryl chain relative to the phenyl ring and how the molecules pack in the crystal lattice, likely involving hydrogen bonds from the phenolic hydroxyl group.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reactants or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be developed. The purity would be quantified by integrating the peak area of the compound, typically with UV detection at a wavelength where the aromatic ring strongly absorbs.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. It would be coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for enhanced identification of any impurities.
Computational and Theoretical Chemistry Studies of 2 Bromo 4 Hydroxybutyrophenone
Computational and theoretical chemistry provide powerful tools for understanding the properties and potential interactions of molecules like 2-Bromo-4-hydroxybutyrophenone at an atomic level. Although specific published computational studies on this exact molecule are not widely available, we can infer the methodologies and potential findings based on research conducted on structurally similar compounds, such as other substituted phenones and bromo-organic molecules. These computational approaches are essential for predicting molecular behavior, guiding experimental research, and elucidating mechanisms of action.
Selected Biological and Mechanistic Investigations in Vitro and Pre Clinical Models
Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms)
The compound 2-Bromo-1-(4-hydroxyphenyl)ethanone, also known as PTP Inhibitor I, is recognized as an inhibitor of protein tyrosine phosphatases (PTPs). caymanchem.comcymitquimica.comchembk.com PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in cellular signaling pathways. The inhibition of specific PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), is a therapeutic strategy for conditions like diabetes and obesity. nih.gov
2-Bromo-1-(4-hydroxyphenyl)ethanone functions as a cell-permeable, covalent inhibitor that targets the catalytic domain of PTPs. cymitquimica.comselleckchem.com Its mechanism involves the α-bromo-ketone moiety, which is an electrophilic group that can form a covalent bond with a critical cysteine residue within the active site of the phosphatase, thereby irreversibly inactivating the enzyme. caymanchem.com
Research has quantified its inhibitory activity against several PTPs. It demonstrates inhibitory action against Src homology region 2 domain-containing phosphatase 1 (SHP-1) and PTP1B. caymanchem.comselleckchem.com The inhibition constants (Kᵢ) for the SHP-1 catalytic domain and for full-length PTP1B are nearly identical, indicating a similar potency against these two enzymes in vitro. caymanchem.comglpbio.comchembk.comselleckchem.com
| Enzyme | Inhibition Constant (Kᵢ) | Inactivation Rate (k_inact) |
|---|---|---|
| PTP1B (full-length) | 42 µM | 0.57/min |
| SHP-1 (catalytic domain, ΔSH2) | 43 µM | 0.40/min |
| SHP-1 (wild-type) | 530 µM | N/A |
The data indicates that the inhibitor has a significantly lower affinity for the wild-type SHP-1 compared to its isolated catalytic domain. selleckchem.com This is likely because the SH2 domains in the full-length enzyme can interfere with inhibitor binding at the active site. selleckchem.com
Modulation of Cellular Pathways (e.g., AMPK activation and lipid accumulation inhibition in cell lines)
There is no direct scientific literature available that documents the effect of 2-Bromo-4-hydroxybutyrophenone or the related 2-Bromo-1-(4-hydroxyphenyl)ethanone on the activation of AMP-activated protein kinase (AMPK). However, studies on other halogenated compounds show that this class of molecules can influence the AMPK pathway. For instance, the synthetic halogen-containing chalcone (B49325) derivatives, 2-bromo-4'-methoxychalcone and 2-iodo-4'-methoxychalcone, were found to activate AMPK, which in turn promoted glucose consumption and inhibited lipid accumulation in 3T3-L1 adipocytes and C2C12 myotubes. nih.gov These findings suggest that halogenated phenyl ketones are a class of compounds with the potential to modulate this key metabolic pathway. nih.gov
Similarly, no specific studies were found detailing the inhibition of lipid accumulation in cell lines by this compound or 2-Bromo-1-(4-hydroxyphenyl)ethanone. The investigation of compounds that limit lipid accumulation in hepatocytes is an active area of research for diseases like non-alcoholic fatty liver disease (NAFLD). For example, a compound named Lipofermata (5'-bromo-5-phenyl- spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one) has been shown to inhibit fatty acid uptake and prevent lipid droplet accumulation and cell death in HepG2 liver cells. nih.gov
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (e.g., in vitro antimicrobial or anti-inflammatory effects at a mechanistic level)
While specific structure-activity relationship (SAR) studies centered on 2-Bromo-1-(4-hydroxyphenyl)ethanone as a lead compound are not extensively detailed, its use as a chemical building block provides insight into its functional importance. The compound is widely used in the synthesis of more complex molecules with demonstrated biological activities. caymanchem.comresearchgate.netnih.gov For example, it has been utilized as a precursor in the synthesis of novel 4,5-dihydropyrazole derivatives that exhibit both anticancer and antimicrobial properties. caymanchem.com This implies that the bromo-hydroxyphenyl-ethanone scaffold is a valuable pharmacophore.
In broader SAR studies of other chemical classes, bromine substitution is often a key determinant of biological activity. In an investigation of 4-hydroxy-2-quinolone analogs, for example, a brominated derivative with a long alkyl side chain showed exceptional antifungal activity against Aspergillus flavus, superior to the positive control amphotericin B. nih.gov This highlights the significant impact that bromine atoms can have on the antimicrobial potency of a molecule. nih.gov
Regarding anti-inflammatory effects, no direct mechanistic studies for 2-Bromo-1-(4-hydroxyphenyl)ethanone were found. Research on other brominated phenyl compounds, such as (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, has demonstrated anti-inflammatory and antinociceptive effects in animal models, suggesting an action via histamine (B1213489) pathways. nih.gov Studies on hydroxybenzophenones also indicate that the presence and position of hydroxyl groups are critical for anti-inflammatory activity when compared to the unsubstituted parent compound. nih.gov
Molecular Target Identification and Validation in Non-Human Models
The primary molecular targets of 2-Bromo-1-(4-hydroxyphenyl)ethanone identified through in vitro studies are the protein tyrosine phosphatases PTP1B and SHP-1. caymanchem.comselleckchem.com However, specific in vivo studies in non-human models designed to validate these targets for this particular compound were not found in the searched literature. The guidelines for such studies emphasize the need for rigorous design to properly validate a novel drug target. nih.gov
While direct in vivo data for 2-Bromo-1-(4-hydroxyphenyl)ethanone is lacking, research on related bromophenol derivatives provides a precedent for translation from in vitro to in vivo models. A study on synthesized bromophenol derivatives, which began with a lead compound isolated from red algae, identified a potent PTP1B inhibitor (compound 4g). nih.gov This compound subsequently demonstrated inspiring antidiabetic activities in in vivo investigations, validating PTP1B as its relevant target in a non-human model. nih.gov Similarly, other PTP inhibitors, like the SHP2 inhibitor GS-493, have been shown to inhibit tumor growth in murine xenograft models, validating SHP2 as a relevant cancer target in vivo. nih.gov
Navigating the Future of this compound in Chemical Research
The chemical compound this compound, a brominated derivative of butyrophenone (B1668137), currently holds a place in the vast catalog of chemical intermediates. While its present applications may be limited, its molecular architecture suggests a potential for broader utility in various scientific domains. This article explores the prospective future research directions for this compound, focusing on enhancing its synthesis, understanding its reactivity, and harnessing its structure for novel applications in both biological and materials science.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-4-hydroxybutyrophenone, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves bromination of a hydroxybutyrophenone precursor. Key considerations include:
- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to achieve regioselectivity at the aromatic ring .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM or DMF) at 0–25°C minimize side reactions. Lower temperatures favor controlled bromination .
- Monitoring : Track reaction progress via TLC or HPLC. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be reported?
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?
Discrepancies may arise from twinning, disordered atoms, or incorrect space group assignments. Methodological solutions include:
- Space Group Validation : Use SHELXT for automated space group determination based on systematic absences and intensity statistics .
- Refinement Protocols : Apply restraints for disordered regions (e.g., bromine atoms) and validate with R-factor convergence (target: R₁ < 5%). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
- Data Cross-Validation : Compare experimental XRD data with DFT-optimized structures (e.g., using density-functional methods like the Colle-Salvetti correlation-energy formula) to identify geometric outliers .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate molecular orbitals, electrostatic potentials, and Fukui indices for predicting electrophilic/nucleophilic sites .
- Reactivity Studies : Simulate bromine’s inductive effects on the aromatic ring’s electron density. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solvation energy impacts on reaction pathways .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Correlation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, a mass error < 2 ppm rules out alternative structures .
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., keto-enol tautomerism affecting NMR peak splitting). Variable-temperature NMR can resolve dynamic ambiguities .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., di-brominated isomers) that may skew spectroscopic interpretations .
Methodological Best Practices
- Synthetic Optimization : Design fractional factorial experiments to test reagent stoichiometry, temperature, and catalyst loading. Use ANOVA to identify statistically significant factors .
- Crystallography Workflow :
- Data Reproducibility : Report detailed crystallographic (CIF files) and spectroscopic (peak assignments) data in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
